

Preliminary Research on the Non-Expectorant Effects of Guaifenesin: A Technical Guide

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Compound of Interest

Compound Name: *Guaiapate*

Cat. No.: *B1663285*

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Introduction

Guaifenesin, a widely recognized expectorant, has demonstrated a range of pharmacological activities beyond its effects on respiratory secretions. Preliminary research indicates its potential as a muscle relaxant, anticonvulsant, analgesic, and anxiolytic agent. This technical guide provides a comprehensive overview of the existing preclinical and clinical data on these non-expectorant effects, detailing experimental methodologies and summarizing quantitative findings. The underlying mechanism for these diverse effects is hypothesized to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in central nervous system excitability.

Muscle Relaxant Effects

Guaifenesin has a history of use as a centrally acting muscle relaxant in veterinary medicine and has been investigated for similar properties in humans.^[1]

Quantitative Data

Study Type	Subject	Dosing Regimen	Outcome Measures	Results	Reference
Phase II Clinical Trial	Human adults with upper back, neck, or shoulder pain and muscle spasm	Guaifenesin 600 mg BID or 1200 mg BID for 7 days	Muscle Spasm Score (0-10)	1200 mg BID showed a 25% greater reduction in mean muscle spasm score over placebo (not statistically significant).	[2]
Phase II Clinical Trial	Human adults with upper back, neck, or shoulder pain and muscle spasm	Guaifenesin 600 mg BID or 1200 mg BID for 7 days	Muscle Relaxation Score (0-4)	1200 mg BID showed a trend towards greater muscle relaxation compared to placebo.	[2]
Veterinary Study	Donkeys	Intravenous infusion until recumbency	Recumbency Dose	Mean dose of 131 mg/kg.	[3]
Veterinary Study	Horses	Intravenous infusion until recumbency	Recumbency Dose	Mean dose of 211 mg/kg.	[3]

Experimental Protocols

1.2.1. Human Study: Upper Back, Neck, and Shoulder Pain

- **Study Design:** A multicenter, placebo-controlled, repeat-dose, parallel-group study was conducted.

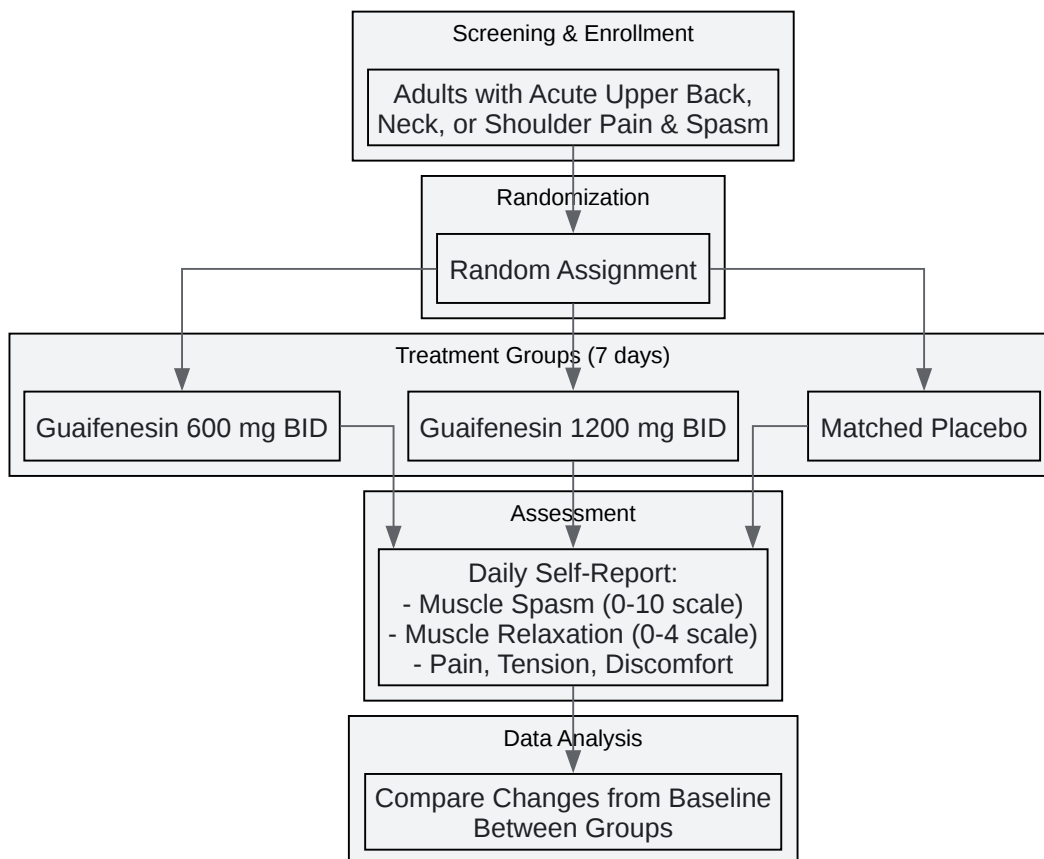
- **Participants:** Adults experiencing acute pain and muscle spasm in their upper back, neck, or shoulder.
- **Intervention:** Participants were randomly assigned to receive guaifenesin (600 mg or 1200 mg) or a matched placebo twice daily (BID) for 7 days.
- **Primary Endpoint:** The primary outcome was the change from baseline in muscle spasm, measured using an 11-point numeric rating scale (0=not present to 10=unbearable). This was recorded twice daily and averaged over the 7-day treatment period.
- **Secondary Endpoints:** Other measures included muscle tension, pain, discomfort, and relaxation, also rated on numerical scales.

1.2.2. Animal Study: Neuromuscular Coordination (Rotarod Test)

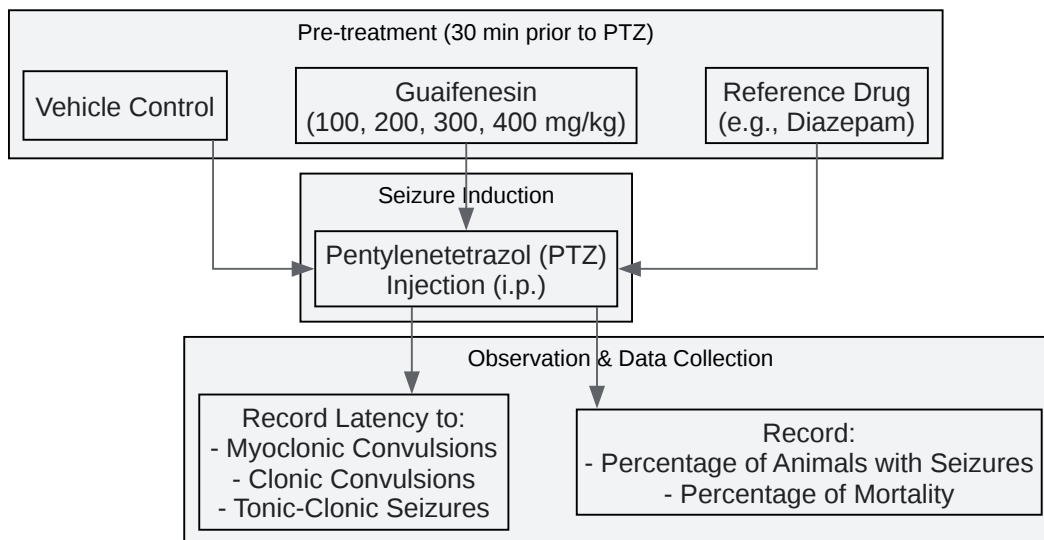
- **Apparatus:** A commercially available rotarod apparatus for mice.
- **Procedure:**
 - Mice are trained to remain on the rotating rod at a constant speed (e.g., 20 rpm) for a set duration (e.g., >60 seconds) 24 hours prior to the test.
 - On the test day, baseline performance (time spent on the rod) is measured.
 - Guaifenesin or a vehicle control is administered intraperitoneally.
 - At a set time post-administration (e.g., 30 minutes), the mice are re-tested on the rotarod.
 - The time each mouse remains on the rotating rod is recorded. A decrease in the time spent on the rod compared to baseline and the control group indicates reduced neuromuscular coordination and potential muscle relaxant effects.

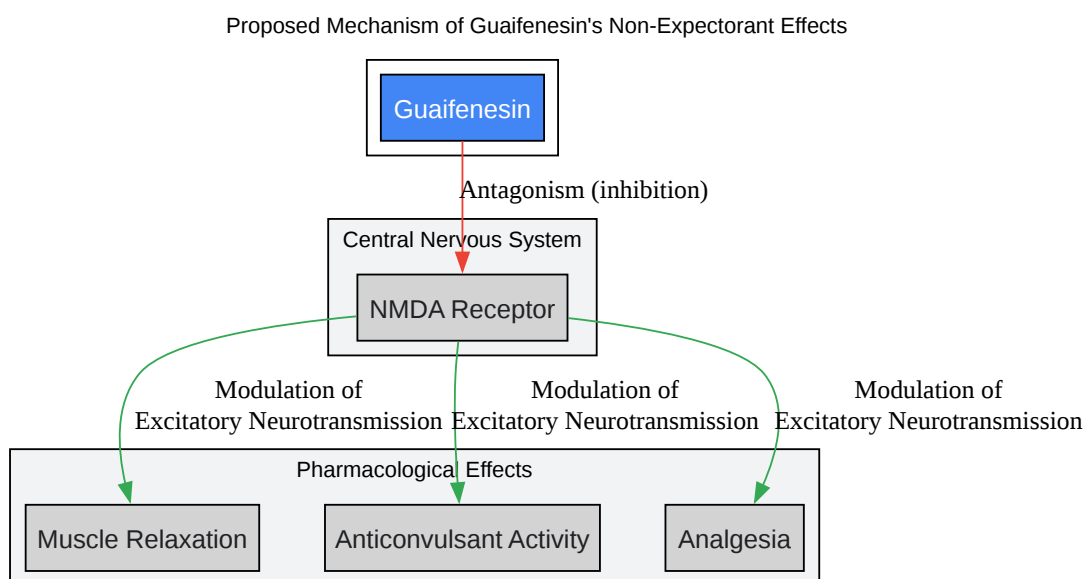
Visualization

Experimental Workflow for Assessing Muscle Relaxant Effects in Humans



Workflow for PTZ-Induced Seizure Model in Mice





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References

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